molecular formula C24H24FN3O2 B11449736 Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11449736
M. Wt: 405.5 g/mol
InChI Key: YVAMIAGACHSJPK-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

IUPAC Name

cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H24FN3O2/c1-15-21(23(29)30-18-7-3-2-4-8-18)22(16-11-13-17(25)14-12-16)28-20-10-6-5-9-19(20)27-24(28)26-15/h5-6,9-14,18,22H,2-4,7-8H2,1H3,(H,26,27)

InChI Key

YVAMIAGACHSJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)F)C(=O)OC5CCCCC5

Origin of Product

United States

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